Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic DL-Mixture (CAS 195877-90-8)
The target compound is supplied as the defined (S)-enantiomer with a purity specification of ≥98% (HPLC) . In contrast, the direct racemic analog (CAS 195877-90-8), which bears identical protecting groups but an undefined stereochemical configuration at the α-carbon, is typically supplied at 95% purity without enantiomeric specification [1]. Use of the racemic mixture would yield a 1:1 ratio of diastereomeric products when coupled to chiral peptide chains, complicating purification and reducing active diastereomer yield by 50% compared to the enantiopure (S)-compound [1].
| Evidence Dimension | Enantiomeric purity and chemical purity specification |
|---|---|
| Target Compound Data | ≥98% (Achiral HPLC); single (S)-enantiomer (defined stereochemistry at α-carbon) |
| Comparator Or Baseline | Racemic DL-mixture (CAS 195877-90-8): 95% purity; 1:1 mixture of enantiomers |
| Quantified Difference | Minimum 3 percentage points higher chemical purity; 100% enantiomeric excess vs. 0% ee (racemate); eliminates 50% inactive diastereomer formation in downstream chiral couplings |
| Conditions | Supplier Certificate of Analysis (CoA) specifications from Leyan (CAS 1820583-71-8) and Bidepharm/Beyotime (CAS 195877-90-8) |
Why This Matters
Procurement of the enantiopure (S)-compound directly eliminates the 50% yield loss and chromatographic burden associated with diastereomer separation that is inherent when the racemate is employed in stereospecific peptide elongation.
- [1] Beyotime. (n.d.). 2-(BOC-amino)-3-(1-CBZ-4-piperidyl)propanoic acid, 95% (CAS 195877-90-8). Retrieved from https://m.beyotime.com View Source
